3-Amino-4,5-difluorobenzene-1-sulfonamide
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Overview
Description
3-Amino-4,5-difluorobenzene-1-sulfonamide is a fluorinated benzenesulfonamide. This compound is characterized by the presence of an amino group at the 3-position, two fluorine atoms at the 4 and 5 positions, and a sulfonamide group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,5-difluorobenzene-1-sulfonamide typically involves the following steps:
Nitration: The starting material, 4,5-difluorobenzene, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,5-difluorobenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamide or thiol derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products
The major products formed from these reactions include nitroso derivatives, sulfinamide derivatives, and substituted benzene derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Amino-4,5-difluorobenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 3-Amino-4,5-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing its normal function.
Molecular Targets and Pathways: The primary molecular target is carbonic anhydrase, and the inhibition of this enzyme affects various physiological pathways, including acid-base balance and fluid secretion.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzenesulfonamide: Similar structure but lacks the amino group at the 3-position.
4,5-Difluorobenzene-1-sulfonamide: Similar structure but lacks the amino group at the 3-position.
3-Amino-4-fluorobenzene-1-sulfonamide: Similar structure but has only one fluorine atom at the 4-position.
Uniqueness
3-Amino-4,5-difluorobenzene-1-sulfonamide is unique due to the presence of both the amino group and two fluorine atoms, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C6H6F2N2O2S |
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Molecular Weight |
208.19 g/mol |
IUPAC Name |
3-amino-4,5-difluorobenzenesulfonamide |
InChI |
InChI=1S/C6H6F2N2O2S/c7-4-1-3(13(10,11)12)2-5(9)6(4)8/h1-2H,9H2,(H2,10,11,12) |
InChI Key |
SVUATDMEFBOYHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)F)S(=O)(=O)N |
Origin of Product |
United States |
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